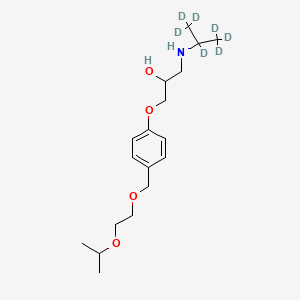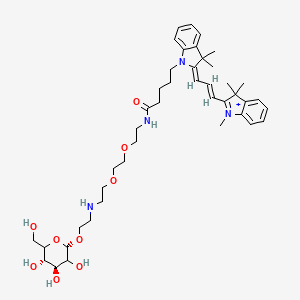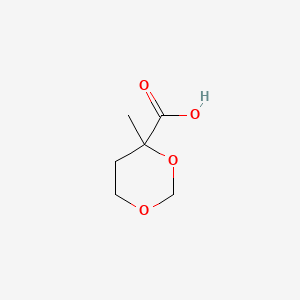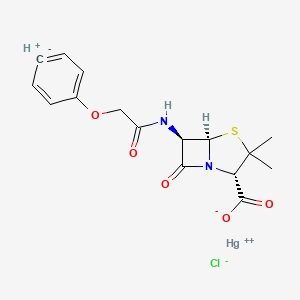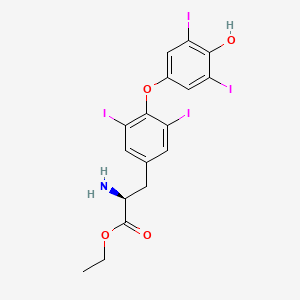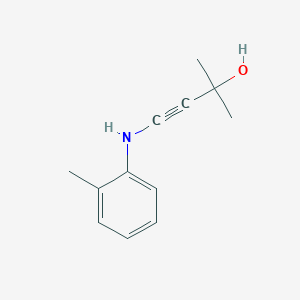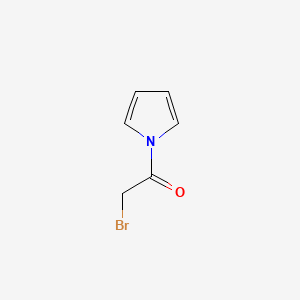
2-Bromo-1-(1H-pyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is a chemical compound with the molecular formula C6H6BrNO It is a brominated derivative of ethanone, where the bromine atom is attached to the first carbon of the ethanone chain, and a pyrrole ring is attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrrol-1-yl)ethan-1-one. One common method is to react 1-(1H-pyrrol-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Bromo-1-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
科学研究应用
2-Bromo-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with the bromine atom attached to the second position of the pyrrole ring.
1-(1H-pyrrol-1-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(1H-pyrrol-1-yl)ethanol: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
143501-78-4 |
|---|---|
分子式 |
C6H6BrNO |
分子量 |
188.024 |
IUPAC 名称 |
2-bromo-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H6BrNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2 |
InChI 键 |
NZDZXSZAGXKOGC-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C(=O)CBr |
同义词 |
1H-Pyrrole, 1-(bromoacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


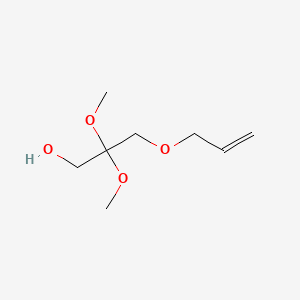

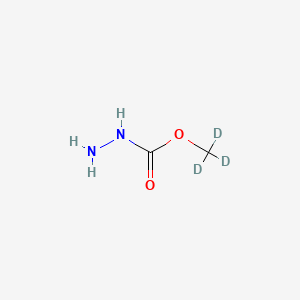
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
